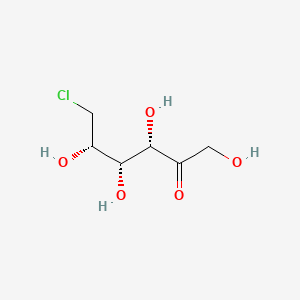

6-Chloro-6-deoxyfructose

Description

Properties

IUPAC Name |

(3S,4S,5S)-6-chloro-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2H2/t3-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKJMTUOJYXAJQ-UYFOZJQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985100 | |

| Record name | 6-Chloro-6-deoxyhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66451-66-9 | |

| Record name | 6-Chloro-6-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066451669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-6-deoxyhex-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 6 Deoxyfructose

Strategies for Regioselective Chlorination of Fructose (B13574) Derivatives

Regioselective chlorination is paramount in the synthesis of 6-chloro-6-deoxyfructose, as it ensures that the chlorine atom is introduced specifically at the C-6 position of the fructose molecule. The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups, a property that is exploited in these synthetic strategies.

One common approach involves the use of protecting groups to block the more reactive hydroxyl groups, thereby directing the chlorination to the desired position. For instance, trityl chloride is often used to selectively protect the primary hydroxyl group at C-6, allowing for subsequent modifications at other positions. researchgate.net After these modifications, the trityl group can be removed, and the now-free primary hydroxyl group can be targeted for chlorination.

Another strategy involves the direct selective activation and substitution of the C-6 hydroxyl group. This can be achieved by leveraging the inherent reactivity differences of the hydroxyl groups in the fructose molecule under specific reaction conditions.

Utilization of Specific Chlorinating Agents and Reaction Conditions

The choice of chlorinating agent and the reaction conditions are critical for the successful synthesis of this compound. A variety of reagents have been explored for this purpose, each with its own advantages and specific requirements.

Commonly used chlorinating agents include:

Thionyl chloride (SOCl₂) : This reagent is effective for converting primary alcohols to alkyl chlorides. nih.gov The reaction is often carried out in a suitable solvent like pyridine, which also acts as a base to neutralize the HCl generated during the reaction.

Triphenylphosphine (B44618) (PPh₃) and Carbon Tetrachloride (CCl₄) : This combination, known as the Appel reaction, is a mild and effective method for the selective chlorination of primary alcohols.

Sulfuryl chloride (SO₂Cl₂) : This reagent can also be used for the chlorination of sugars, often in the presence of a radical initiator if a free-radical mechanism is desired.

The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize the yield and selectivity of the chlorination. For instance, reactions are often run at low temperatures to minimize side reactions and the formation of unwanted byproducts. Biphasic systems, using an aqueous solution of the sugar and an organic solvent to extract the product, have also been employed to improve yields. researchgate.net

Table 1: Comparison of Chlorinating Agents and Conditions

| Chlorinating Agent | Typical Reaction Conditions | Advantages |

| Thionyl chloride (SOCl₂) | Pyridine, low temperature | Readily available, effective |

| Triphenylphosphine (PPh₃) / CCl₄ | Anhydrous conditions, room temperature | Mild conditions, high selectivity for primary alcohols |

| Sulfuryl chloride (SO₂Cl₂) | Pyridine or other suitable solvent | Can be used for various chlorination reactions |

| Concentrated HCl | Biphasic system (e.g., with toluene) | Simpler reagent, can give good yields under optimized conditions. researchgate.net |

Multi-Step Synthesis Pathways from Fructose Precursors

The synthesis of this compound typically involves a multi-step pathway starting from D-fructose or its derivatives. A general synthetic route can be outlined as follows:

Protection of Hydroxyl Groups : To achieve regioselectivity, the hydroxyl groups other than the one at the C-6 position may be protected. This is often accomplished using reagents that selectively react with vicinal diols, such as acetone (B3395972) to form isopropylidene acetals.

Chlorination of the C-6 Hydroxyl Group : With the other hydroxyl groups protected, the free primary hydroxyl group at C-6 is then chlorinated using a suitable chlorinating agent as described in the previous section.

Deprotection : Following the chlorination step, the protecting groups are removed to yield the final product, this compound. This is typically achieved by acid hydrolysis.

An alternative pathway might involve the initial conversion of fructose to a more stable intermediate before proceeding with the chlorination and subsequent deprotection steps.

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound from the reaction mixture are crucial to obtain a compound of high purity for research purposes. The techniques employed depend on the physical and chemical properties of the product and the impurities present.

Common purification techniques include:

Chromatography : Column chromatography using silica (B1680970) gel is a widely used method for separating the desired product from unreacted starting materials, reagents, and byproducts. The choice of eluent system is critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification. nih.gov

Crystallization : If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification. This technique relies on the differences in solubility between the product and impurities.

Extraction : Liquid-liquid extraction is often used during the work-up procedure to separate the product from water-soluble impurities and reagents. researchgate.net

The purity of the isolated compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Stereochemical Considerations in Synthesis

The stereochemistry of the fructose backbone is a critical aspect of the synthesis of this compound. Fructose itself has several stereocenters, and it is essential that the synthetic route preserves the desired stereochemical configuration.

The chlorination reaction at the C-6 position typically proceeds with an inversion of configuration if it follows an Sₙ2 mechanism. However, since the C-6 carbon is not a stereocenter in the starting fructose (it is a prochiral center), the introduction of a chlorine atom does not create a new stereocenter at this position. The key is to maintain the integrity of the existing stereocenters at C-2, C-3, C-4, and C-5 of the fructose ring.

The use of protecting groups and mild reaction conditions helps to prevent unwanted side reactions such as epimerization or rearrangements that could alter the stereochemistry of the molecule. The stereochemical outcome of the synthesis is typically confirmed by spectroscopic methods, particularly NMR, which can provide detailed information about the relative configuration of the atoms in the molecule.

Biochemical Interactions and Metabolic Fate of 6 Chloro 6 Deoxyfructose in Research Systems

Mechanisms of Cellular and Subcellular Uptake in Model Systems

The introduction of a chlorine atom in 6-Chloro-6-deoxyfructose alters its polarity compared to natural sugars. This change is thought to influence its transport across cell membranes and its interactions with transport proteins. ontosight.ai While the precise mechanisms of cellular and subcellular uptake are not fully elucidated in all model systems, studies in breast cancer cell lines provide some insight. Research on murine EMT-6 and human MCF-7 breast cancer cells demonstrated that the uptake of a related compound, 6-deoxy-6-[F-18]fluoro-D-fructose ([18F]6-FDF), is dependent on the extracellular concentration of fructose (B13574) and is competitively inhibited by fructose and its derivatives. researchgate.net This suggests the involvement of fructose transporters, such as GLUT5, in the cellular uptake process. researchgate.netnih.gov

Further research using isotope tracing with [18F]6-fluoro-6-deoxyfructose in vivo has shown uptake in various tissues, including bone and brain in normal mice, and accumulation in tumors in xenograft mouse models. researchgate.netsnmjournals.org The uptake in different cell types and tissues underscores the need for further investigation into the specific transporters and mechanisms governing its entry into cells and subsequent subcellular localization.

Intracellular Biotransformation Pathways

Once inside the cell, this compound undergoes several metabolic transformations. These pathways involve enzymatic reactions, conjugation, and dechlorination processes, leading to the formation of various metabolites.

The metabolism of this compound is influenced by various enzyme systems. In mammals, it is metabolized in the liver and erythrocytes. wikipedia.org One of the key metabolic pathways for the related compound 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF) is a reductive pathway involving sorbitol dehydrogenase, where DCF can act as a substrate in the presence of NADH. core.ac.uk However, this particular pathway does not lead to the removal of the chlorine atom. core.ac.uk

In spermatozoa, the metabolism of 6-chloro-6-deoxysugars has been shown to inhibit glucose oxidation at the level of triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase. nih.govbioscientifica.com This suggests an interaction with key enzymes of the glycolytic pathway.

A significant biotransformation pathway for chlorinated sugars like this compound involves conjugation reactions. wikipedia.orgpharmacylibrary.com Specifically, the metabolism of 1,6-dichloro-1,6-dideoxyfructose in the liver and erythrocytes is dependent on glutathione (B108866) (GSH). core.ac.ukresearchgate.net This reaction involves the nucleophilic attack of the glutathione anion (GS-) on the chlorinated sugar, leading to the formation of a glutathione conjugate. core.ac.ukresearchgate.net In the case of DCF, the identified metabolite is 6-chlorofructos-1-yl-SG conjugate. core.ac.ukresearchgate.net This conjugate, when formed in the liver, is then excreted into the bile. core.ac.ukresearchgate.net

Thin-layer chromatography of urine from rats administered with 14C-labeled this compound revealed the presence of five distinct radioactive components, none of which corresponded to the parent compound or another known metabolite, indicating extensive metabolic processing. inchem.org

Dechlorination is a critical step in the metabolism of this compound. The administration of [36Cl] labeled 6-chloro-6-deoxysucrose (B14655544) has demonstrated that this compound undergoes extensive dechlorination in vivo. scispace.com The glutathione-dependent pathway is a key mechanism for dechlorination. core.ac.ukresearchgate.net The formation of the 6-chlorofructos-1-yl-SG conjugate from 1,6-dichloro-1,6-dideoxyfructose represents a displacement of a chlorine atom. core.ac.ukresearchgate.net While this specific reaction describes the dechlorination at the 1-position, it highlights the role of glutathione in detoxifying reactive chlorinated compounds. wikipedia.org

Interplay with Endogenous Sugar Metabolism

This compound and related chlorinated sugars have been shown to significantly interact with and impact endogenous sugar metabolism, particularly the pathways involved in glucose oxidation.

A notable effect of 6-chloro-6-deoxysugars is the inhibition of glucose oxidation, especially in spermatozoa. nih.govbioscientifica.com Studies have shown that spermatozoa from rats treated with this compound were unable to oxidize glucose effectively. nih.govbioscientifica.com This inhibition appears to occur at specific steps in the glycolytic pathway, namely at the triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase reactions. nih.govbioscientifica.com This blockage leads to the accumulation of upstream metabolites such as glucose 6-phosphate and triose phosphates. nih.govbioscientifica.com The reduced ability to oxidize glucose results in decreased ATP production, which can impact cellular functions that are highly dependent on energy from glycolysis. scispace.com

The inhibitory effects on glucose metabolism are not limited to spermatozoa. While some studies have shown that only α-chlorohydrin caused substantial inhibition of glucose metabolism in bull spermatozoa in vitro compared to other 6-chloro-6-deoxysugars, the general consensus points towards an interference with glycolytic enzymes. nih.govbioscientifica.com This interference is thought to be a primary mechanism behind some of the observed biological effects of these compounds. scispace.com

Influence on Fructolysis Pathways

The metabolic pathway for fructose, known as fructolysis, primarily occurs in the liver and involves a distinct set of enzymes that differ from the initial steps of glycolysis. Fructose is first phosphorylated by fructokinase (or ketohexokinase) to fructose-1-phosphate (B91348). This is then cleaved by aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.org These intermediates then enter the later stages of the glycolytic pathway.

Research into the specific influence of this compound on the initial, key enzymes of fructolysis, such as fructokinase and aldolase B, is limited in the available scientific literature. Most studies have focused on the compound's effects on the downstream stages of glycolysis, particularly in specialized cells like spermatozoa, which can also metabolize fructose.

In studies using rat spermatozoa, 6-chloro-6-deoxysugars, including this compound, have been shown to inhibit glucose oxidation. nih.gov The site of this inhibition appears to be at the level of the enzymes triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase (GAPDH). nih.gov This was suggested by the observed accumulation of high concentrations of glucose 6-phosphate and triose phosphates in rat spermatozoa when incubated with glucose. nih.gov It is hypothesized that 6-chloro-6-deoxysugars may be metabolized to a common active intermediate, such as β-chlorolactaldehyde, which is a known inhibitor of GAPDH. oup.com Since DHAP and glyceraldehyde 3-phosphate are products of fructolysis that feed into this part of the glycolytic pathway, it is plausible that this compound exerts its influence at this shared, later stage of carbohydrate metabolism rather than on the unique enzymes of the fructolysis pathway.

Interestingly, one study examining the effects of various chlorinated sugars on glycolysis in bull spermatozoa in vitro noted that some concentrations of this compound appeared to stimulate the production of ¹⁴CO₂ from radiolabeled glucose. scispace.com This finding contrasts with the general inhibitory effects observed in other systems and may suggest species-specific or condition-dependent metabolic responses.

Comparative Biochemical Studies with Other Chlorinated Deoxysugars

The biochemical profile of this compound has been evaluated in comparison with other chlorinated deoxysugars, revealing both similarities in biological action and differences in potency and metabolic handling. These studies provide insight into how the specific location of the chlorine atom on the sugar molecule influences its interaction with biological systems.

A significant area of comparative research has been the antifertility effect of chlorinated sugars in male rats. This compound demonstrates a reversible antifertility action, a property it shares with compounds like 6-chloro-6-deoxyglucose and 6-chloro-6-deoxymannose. nih.govscispace.com This biological effect is linked to the inhibition of glycolysis in spermatozoa, which impairs their motility. nih.govoup.com While these compounds share a common mechanism of action, their potency differs.

Comparative Antifertility Action of Chlorinated Deoxysugars in Male Rats

| Compound | Effective Daily Oral Dose for Antifertility (μmol/kg/day) | Reference |

|---|---|---|

| This compound | > 90 | nih.gov |

| 6-Chloro-6-deoxyglucose | > 120 | nih.gov |

| 6-Chloro-6-deoxymannose | > 120 | nih.gov |

| 6-Chloro-6-deoxygalactose (B98906) | > 300 | nih.gov |

Beyond their effects on fertility, these compounds have also been compared for their neurotoxic potential. In studies with mice, all tested 6-chloro-6-deoxysugars, including the fructose derivative, were found to be neurotoxic. scispace.comnih.gov However, the ratio between the contraceptive dose and the toxic dose varies between the compounds. For example, while 6-chloro-6-deoxyglucose and 6-chloro-6-deoxymannose have similar antifertility doses in the rat, the latter requires a significantly higher dose to produce a similar level of neurotoxicity in the mouse, suggesting that different metabolites may be responsible for the desired antifertility effect versus the toxic side effects. scispace.com

Comparative studies on the metabolic fate of these compounds are less extensive. However, the position of the chlorine atom is known to be critical. For instance, sucralose, which is a disaccharide composed of 4-chloro-4-deoxygalactose and 1,6-dichloro-1,6-dideoxyfructose, is largely un-metabolized by the human body. nih.govchemistryviews.org In contrast, studies with radiolabeled 6-chloro-6-deoxysucrose have shown that it is extensively dechlorinated in vivo. scispace.com Research on the metabolism of 1,6-dichloro-1,6-dideoxyfructose, a hydrolysis product of sucralose, in a perfused rat liver system showed that its dechlorination is dependent on glutathione, leading to the formation of a 6-chlorofructos-1-yl-SG conjugate. researchgate.net An in vivo study in rats with intravenously administered ¹⁴C-labeled this compound found that approximately 17% of the dose was excreted in urine and bile within five hours, indicating it undergoes some degree of metabolic processing and excretion. inchem.org

Summary of Comparative Biochemical Effects

| Compound | Effect on Sperm Glucose Oxidation (in vivo, rat) | Effect on Glucose Metabolism (in vitro, bull sperm) | Effect on Brain Glucose Transport | Metabolic Feature | Reference |

|---|---|---|---|---|---|

| This compound | Inhibitory | No substantial inhibition, possible stimulation of CO₂ production | No effect | Partially metabolized and excreted | nih.govscispace.comnih.govresearchgate.net |

| 6-Chloro-6-deoxyglucose | Inhibitory | No substantial inhibition | Transported and inhibitory | Metabolized to an active intermediate | nih.govoup.comnih.gov |

| Sucralose (contains a dichlorinated fructose moiety) | N/A | N/A | N/A | Largely un-metabolized | nih.govchemistryviews.org |

| α-chlorohydrin | Inhibitory | Substantial inhibition | N/A | Metabolized to active intermediate (β-chlorolactaldehyde) | oup.comnih.gov |

Enzymatic and Substrate Specificity Studies Involving 6 Chloro 6 Deoxyfructose

Investigation of Enzyme-Substrate Recognition

The substitution of a hydroxyl group with a chlorine atom at the 6th carbon of fructose (B13574) alters the molecule's polarity and its ability to be recognized by enzymes and transport proteins. ontosight.ai Studies investigating the effects of various 6-chloro-6-deoxysugars have provided insights into the structural requirements for substrate binding. For instance, research on glucose transport at the blood-brain interface indicated that while compounds like 6-chloro-6-deoxymannose and 6-chloro-6-deoxygalactose (B98906) inhibited D-glucose transport, 6-chloro-6-deoxyfructose was found to be without effect. researchgate.net This suggests a high degree of specificity in the transport mechanism, which can differentiate between chlorinated derivatives of different hexoses. The recognition and subsequent metabolic processing of this compound often involves its conversion into metabolites that can interact with and inhibit key metabolic enzymes. oup.com

Modulation of Glycolytic Enzymes

Research has demonstrated that this compound can modulate the activity of key enzymes within the glycolytic pathway. Studies in rat spermatozoa have shown that the administration of this compound leads to an inhibition of glucose oxidation. nih.govbioscientifica.com This inhibitory action points to a disruption of glycolysis at specific enzymatic steps. nih.govbioscientifica.com

The inhibition of glucose oxidation by this compound has been pinpointed to the level of triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase. nih.govbioscientifica.comresearchgate.net In spermatozoa from rats treated with this compound, high concentrations of triose phosphates were observed to accumulate, which is consistent with a blockage at or after the triose phosphate isomerase step. nih.govbioscientifica.com This accumulation suggests that while the initial stages of glycolysis proceed, the subsequent conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (GAP), or the utilization of GAP, is impaired. oup.com

Alongside triose phosphate isomerase, glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is a primary target for the inhibitory effects of this compound metabolites. oup.comnih.govbioscientifica.com It is proposed that this compound is metabolized to an intermediate that directly inhibits GAPDH. oup.com This inhibition is a crucial factor in the disruption of ATP production from glucose, as GAPDH catalyzes a key energy-yielding step in glycolysis. oup.com The mechanism is thought to be similar to that of other chlorinated compounds like α-chlorohydrin, which are known to be converted into metabolites that inhibit sperm GAPDH. oup.com

Interactions with Fructose-Metabolizing Enzymes

As a fructose derivative, this compound is a pertinent compound for studying the enzymes involved in fructose metabolism. The structural alteration affects its recognition and processing by these specific enzymes. ontosight.ai

Ketohexokinase (or fructokinase) is the primary enzyme responsible for the initial step of fructose metabolism, phosphorylating fructose to fructose 1-phosphate. The chlorine atom at the 6-position in this compound blocks the typical site of phosphorylation. scispace.com This makes it a potential inhibitor or a poor substrate for ketohexokinase. ontosight.ai Studies on similar chlorinated fructose analogs have shown that they can act as inhibitors of enzymes involved in fructose metabolism. ontosight.ai While direct kinetic data for this compound with ketohexokinase is not detailed in the provided search results, the principle of substrate competition and the blocking of the phosphorylation site are key to its interaction. Research on related compounds like 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF) has shown it can be a substrate for sorbitol dehydrogenase, an enzyme in the polyol pathway which is linked to fructose metabolism. researchgate.net

Aldolase-Mediated Scission Mechanisms

Aldolase (B8822740) is a critical enzyme in fructolysis, responsible for the cleavage of fructose-1-phosphate (B91348) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. snmjournals.org The mechanism involves the formation of a Schiff base between the keto-group of the fructose substrate and the enzyme, followed by a C-C bond scission that is dependent on a hydroxyl group at the C-4 position. snmjournals.org

Research using fluorinated analogs of fructose, which are mechanistically similar to chlorinated versions, has provided profound insights into how substitutions affect aldolase-mediated scission. These studies reveal that the position of the halogen atom is paramount.

Modification at C-6: When the hydroxyl group at the C-6 position is replaced by a halogen (as in 6-fluoro-6-deoxyfructose or this compound), the molecule can still be phosphorylated and undergo aldolase-mediated scission. snmjournals.org The resulting three-carbon fragments are further metabolized, leading to products like fluorodeoxylactate. snmjournals.org This indicates that the C-6 position is not critical for the cleavage mechanism itself.

Modification at C-4: In stark contrast, deoxyfluorination at the C-4 position completely prevents aldolase-mediated scission. snmjournals.orgsnmjournals.org The C-4 hydroxyl group is essential for the catalytic action of aldolase; its absence halts the metabolic process at the fructose-1-phosphate stage, causing the metabolite to be trapped within the cell. snmjournals.org

This differential processing underscores the high specificity of the aldolase active site. The ability of 6-substituted analogs to proceed through the pathway, while 4-substituted analogs are blocked, confirms the critical role of the C-4 hydroxyl in the enzyme's catalytic mechanism.

Table 1: Metabolic Fate of Deoxyfluorinated Fructose Analogs in HepG2 Cells This interactive table summarizes the findings from isotope tracing studies, highlighting how the position of the fluorine atom dictates the metabolic outcome.

| Compound | Phosphorylation | Aldolase Scission | Key Metabolites Detected | Metabolic Trapping |

|---|---|---|---|---|

| [U¹³C]-1-FDF (1-fluoro-1-deoxyfructose) | Yes | Yes | [U¹³C]-deoxyfluorolactate | No |

| [U¹³C]-4-FDF (4-fluoro-4-deoxyfructose) | Yes | No | [U¹³C]-4-fluorodeoxy-1-phosphate | Yes |

| [U¹³C]-6-FDF (6-fluoro-6-deoxyfructose) | Yes | Yes | [U¹³C]-deoxyfluorolactate | No |

Data sourced from studies on deoxyfluorinated fructose analogs, which serve as a proxy for understanding the behavior of this compound. snmjournals.org

Mechanisms of Enzyme Inhibition and Activation

This compound and related compounds are potent modulators of enzymatic activity, acting primarily as inhibitors of key enzymes in glycolysis.

Enzyme Inhibition: Studies focusing on the antifertility effects of 6-chloro-6-deoxysugars in male rats have identified a clear mechanism of enzyme inhibition. This compound was shown to inhibit glucose oxidation in spermatozoa. nih.govbioscientifica.com This inhibition appears to target the glycolytic pathway at the level of triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase . nih.govbioscientifica.com The blockade at this stage leads to the accumulation of upstream metabolites, specifically high concentrations of glucose 6-phosphate and triose phosphates. nih.gov This competitive-like effect disrupts the energy production necessary for sperm function. libretexts.org

Analytical Characterization and Detection of 6 Chloro 6 Deoxyfructose in Research Systems

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in separating 6-Chloro-6-deoxyfructose from complex biological matrices and quantifying its presence.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC) is a powerful technique for the analysis of volatile compounds. savemyexams.comphenomenex.com For a compound like this compound to be analyzed by GLC, it typically requires derivatization to increase its volatility. This method separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. chromatographyonline.com

The basic principle involves injecting the vaporized sample into a column, where an inert carrier gas (mobile phase), such as helium or nitrogen, transports it. savemyexams.com The separation occurs as different compounds in the sample interact differently with the stationary phase, leading to varying retention times. savemyexams.comchromatographyonline.com The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic feature used for identification. savemyexams.com The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantification. savemyexams.com

GLC can be coupled with mass spectrometry (GC-MS) for enhanced identification capabilities by analyzing the fragmentation patterns of the eluted compounds. phenomenex.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for separating mixtures. amherst.edu It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). savemyexams.comwisc.edu

In the analysis of this compound, a solution of the compound is spotted onto the baseline of a TLC plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow layer of the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample with it. wisc.edu The separation is based on the compound's affinity for the stationary versus the mobile phase. savemyexams.com In a study involving the metabolism of 1,6-dichloro-1,6-dideoxyfructose (B1229507) (a related compound), TLC was used to separate metabolites. scispace.com For instance, a metabolite identified as the 6-chlorofructos-1-yl-SG conjugate showed a specific chromatographic mobility. scispace.com

The position of the separated compounds on the developed chromatogram is visualized, often using methods like UV light or staining agents if the compounds are colorless. savemyexams.comlibretexts.org The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. scribd.com

| Parameter | Gas-Liquid Chromatography (GLC) | Thin-Layer Chromatography (TLC) |

| Principle | Partitioning between a gas mobile phase and a liquid stationary phase. chromatographyonline.com | Adsorption/partitioning between a liquid mobile phase and a solid stationary phase. savemyexams.com |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). savemyexams.com | Liquid solvent or solvent mixture. savemyexams.com |

| Stationary Phase | Non-volatile liquid coated on a solid support. savemyexams.com | Solid adsorbent (e.g., Silica gel, Alumina) on a plate. savemyexams.comwisc.edu |

| Primary Use | Separation and quantification of volatile compounds. savemyexams.comphenomenex.com | Rapid qualitative analysis and separation of mixtures. amherst.edu |

| Key Parameter | Retention Time. savemyexams.com | Retention Factor (Rf). scribd.com |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of organic molecules in solution. sigmaaldrich.comnanoqam.ca It provides information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR). The technique is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. sigmaaldrich.com

In a study on the dechlorination of 1,6-dichloro-1,6-dideoxyfructose, both ¹H and ¹³C NMR were instrumental in identifying a glutathione (B108866) conjugate. scispace.com The spectra provided definitive evidence for the structure of the 6-chlorofructos-1-yl-SG conjugate. scispace.com For ¹³C NMR, spectra can be obtained using techniques like Waltz decoupling to simplify the spectrum by removing proton-carbon couplings. scispace.com

| Nucleus | Information Provided |

| ¹H | Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). |

| ¹³C | Reveals the number of non-equivalent carbon atoms and their electronic environment. It is particularly useful for determining the carbon skeleton of a molecule. |

Mass Spectrometry for Metabolite Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. It is frequently used to identify metabolites of compounds like this compound.

In metabolic studies, mass spectrometry can trace the fate of isotopically labeled compounds. For example, research on fluorinated fructose (B13574) analogs used mass spectrometry to track heavy isotope-labeled molecules, revealing how they were processed by cells. snmjournals.org While this study focused on fluoro-analogs, the principle is directly applicable to chloro-analogs. The fragmentation pattern of a molecule in the mass spectrometer provides a unique "fingerprint" that can be used for identification. For instance, a urinary metabolite of a related compound was identified by its mass-fragmentation pattern. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. uci.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. uci.edu This is a significant advantage over dispersive spectrometers, which measure intensity over a narrow range of wavelengths at a time. uci.edu

The resulting spectrum is a molecular "fingerprint," as no two unique molecular structures produce the same infrared spectrum. uci.edu The absorption peaks in an FTIR spectrum correspond to the frequencies of vibrations between the bonds of the atoms in the molecule. uci.edu This information is highly specific and can be used to identify the functional groups present in a molecule like this compound. For example, the presence of hydroxyl (-OH) and carbon-chlorine (C-Cl) bonds would give rise to characteristic absorption bands in the FTIR spectrum. The technique is valued for being fast and non-destructive. researchgate.net

| Technique | Principle | Application for this compound |

| NMR Spectroscopy | Interaction of nuclear spins with an external magnetic field. sigmaaldrich.com | Provides detailed structural information, including the connectivity of atoms and stereochemistry. nanoqam.ca |

| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Determines molecular weight and elemental composition; identifies metabolites by their mass and fragmentation patterns. scispace.com |

| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. uci.edu | Identifies functional groups present in the molecule, providing a unique spectral fingerprint for identification and purity assessment. uci.eduresearchgate.net |

Derivatives and Analogues of 6 Chloro 6 Deoxyfructose: Synthesis and Functional Exploration

Design and Synthesis of Chemically Modified Analogues

The chemical synthesis of 6-chloro-6-deoxyfructose derivatives involves strategic modifications of the parent sugar molecule to introduce specific functional groups at various positions. These synthetic efforts have produced a valuable library of compounds for biochemical and metabolic studies.

The synthesis of chlorodeoxy isomers of hexoses, such as 6-chloro-6-deoxyglucose and 6-chloro-6-deoxymannose, typically involves the selective replacement of the primary hydroxyl group at the C-6 position with a chlorine atom. A common method involves reacting the parent monosaccharide (e.g., D-glucose or D-mannose) with a chlorinating agent. For instance, the reaction of glucose with agents like thionyl chloride can achieve this transformation. biosynth.com

A particularly effective process for producing 6-chloro-6-deoxy derivatives of reducing sugars utilizes a solution of the sugar in a formamide, such as N,N-dimethylformamide (DMF), to which a chlorinating agent is added. acs.org This method has been successfully applied to synthesize 6-chloro-6-deoxy-D-glucose and 6-chloro-6-deoxy-D-mannose, yielding the final products after work-up and purification. acs.org The synthesis of 6-chloro-6-deoxy-D-glucose has also been achieved through the reductive chlorination of glucose. nih.gov These synthetic routes provide access to key isomers, allowing for comparative studies against this compound.

Table 1: Synthesis of Isomeric 6-Chlorodeoxysugars

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| D-Glucose | DMF, Chlorinating Agent | 6-chloro-6-deoxy-D-glucose | 57% | acs.org |

| D-Mannose | DMF, Chlorinating Agent | 6-chloro-6-deoxy-D-mannose | 35% | acs.org |

| D-Galactose | DMF, Chlorinating Agent | 6-chloro-6-deoxy-D-galactose | 42% | acs.org |

The introduction of multiple halogen atoms onto the fructose (B13574) backbone has led to compounds with significant industrial and research interest. The most prominent example is sucralose, a trichlorinated disaccharide composed of 1,6-dichloro-1,6-dideoxyfructose (B1229507) and 4-chloro-4-deoxygalactose. researchgate.net Its synthesis is a multi-step process starting from sucrose (B13894), involving the selective chlorination that replaces three specific hydroxyl groups with chlorine atoms. researchgate.net This process yields the dichlorinated fructose moiety as part of the larger disaccharide structure. The monosaccharide 1,6-dichloro-1,6-dideoxyfructose itself is a known chlorinated derivative of fructose. wikipedia.orgnih.gov

More general methods for producing poly-chlorinated sugars involve reacting a reducing sugar with sulfuryl chloride. This can generate fully substituted derivatives containing both chlorodeoxy and chlorosulfate (B8482658) groups, where the final degree of chloro-substitution is influenced by steric and electronic factors within the sugar molecule. cdnsciencepub.com

Fluorinated sugar analogues are of particular interest as probes for PET imaging, owing to the utility of the fluorine-18 (B77423) isotope. Several deoxyfluorinated fructose analogues have been synthesized to study fructose transport and metabolism. The synthesis of 6-deoxy-6-fluoro-D-fructose (6FDF) has been successfully reported and the compound has been shown to inhibit fructose transport. nih.gov

Researchers have also developed synthetic routes for fructose analogues fluorinated at other positions. A key strategy for creating PET tracers involved the synthesis of [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF). ontosight.ainih.gov The synthesis of other analogues, including [U¹³C]-1-FDF and [U¹³C]-6-FDF, has also been accomplished to investigate the structure-activity effects of deoxyfluorination. ontosight.ainih.gov Furthermore, 3-deoxy-3-fluoro-D-fructose (3-FDF) has been synthesized and shown to be a substrate for the GLUT5 transporter. ontosight.ai The synthesis of 1,6-dideoxy-1,6-difluoro-D-fructose has also been achieved, demonstrating the feasibility of creating polyfluorinated fructose derivatives. nih.gov

The synthesis of amino-deoxy sugars often proceeds through a common pathway involving the conversion of a hydroxyl group into a better leaving group, followed by nucleophilic substitution with an azide (B81097) ion (N₃⁻) and subsequent reduction. A widely used method for synthesizing 6-amino-6-deoxy sugars starts with the parent sugar and involves three key steps: nih.gov

Selective Tosylation: The primary hydroxyl group at C-6 is converted to a tosylate ester, which is an excellent leaving group.

Azide Substitution: The tosylate group is displaced by an azide ion in a nucleophilic substitution reaction, yielding a 6-azido-6-deoxy intermediate.

Reduction: The azide group is reduced to a primary amine, commonly using methods like catalytic hydrogenation or with triphenylphosphine (B44618) (Staudinger reaction), to yield the final 6-amino-6-deoxy sugar. nih.gov

This strategy has been applied to various carbohydrates, including the synthesis of 6-amino-6-deoxymannose derivatives and 6-amino-6-deoxy-cyclodextrins. nih.govualberta.canih.gov A similar approach using an Appel reaction to create a halide intermediate followed by azide substitution and reduction is also effective and has been used in the synthesis of iminosugars from D-fructose. acs.org These methods provide a reliable route to 6-amino-6-deoxyfructose and its analogues, which are valuable for studying enzymes involved in carbohydrate and amino acid metabolism. biosynth.comontosight.ai

Structure-Activity Relationship Studies for Biochemical Effects

The biological effects of 6-chloro-6-deoxysugars are highly dependent on their specific stereochemistry. Comparative studies of different isomers have revealed important structure-activity relationships (SAR).

Research has shown that this compound, 6-chloro-6-deoxyglucose, 6-chloro-6-deoxymannose, and 6-chloro-6-deoxygalactose (B98906) all exhibit antifertility activity in male rats by causing spermatocoeles (cysts in the epididymis). nih.govnih.gov The relative potencies of these compounds in producing this effect were found to directly reflect their potencies as reversible contraceptive agents. nih.gov However, their associated neurotoxicity varies significantly. Notably, 6-chloro-6-deoxymannose was found to be considerably less neurotoxic in mice compared to the other isomers relative to its contraceptive dose, suggesting that the antifertility and neurotoxic effects may arise from different metabolites. nih.gov

The antifertility action of these chlorosugars is linked to their ability to inhibit glucose metabolism in spermatozoa. nih.gov A clear dose-response relationship exists, where the threshold dose required to inhibit glucose oxidation parallels the threshold dose for the antifertility effect across the different isomers. nih.gov This indicates that the specific configuration of the hydroxyl groups on the sugar ring, which differentiates isomers like glucose, fructose, and mannose, is a critical determinant of the molecule's ability to interact with and inhibit key metabolic enzymes in target cells. nih.govnih.gov

Table 2: Comparative Biological Activities of 6-Chloro-6-deoxysugar Isomers

| Compound | Antifertility Action in Rats | Inhibition of Sperm Glucose Oxidation | Relative Neurotoxicity in Mice | Reference |

|---|---|---|---|---|

| This compound | Yes | Yes | High | nih.govnih.gov |

| 6-chloro-6-deoxyglucose | Yes | Yes | High | nih.govnih.gov |

| 6-chloro-6-deoxymannose | Yes | Yes | Low | nih.govnih.gov |

| 6-chloro-6-deoxygalactose | Yes | Yes | High | nih.govnih.gov |

Investigation of Modified Biological Recognition and Metabolism

Modification of the fructose structure significantly alters its recognition by cellular transporters and its subsequent metabolic fate.

Deoxyfluorinated fructose analogues have been instrumental in studying sugar transport. For example, 6-deoxy-6-fluoro-D-fructose (6FDF) was shown to competitively inhibit fructose transport in breast cancer cell lines that overexpress the fructose transporter GLUT5. nih.gov The position of the fluorine atom is critical to the analogue's metabolic processing. Studies comparing fructose analogues fluorinated at different positions found that while all were rapidly taken up by cells, their fates differed. ontosight.ainih.gov Specifically, [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF) is phosphorylated by hexokinase but is then trapped intracellularly as it cannot be further processed by the enzyme aldolase (B8822740). In contrast, analogues like [¹⁸F]6-fluoro-6-deoxyfructose are metabolized further. ontosight.ainih.gov This demonstrates how a single atomic substitution can change a molecule from a metabolic substrate to a trapped probe.

The metabolism of chlorinated fructose derivatives has also been investigated. The monosaccharide 1,6-dichloro-1,6-dideoxyfructose undergoes dechlorination in the liver and red blood cells. scispace.comresearchgate.net This process is dependent on glutathione (B108866) (GSH), where the sugar reacts with GSH to replace a chlorine atom, forming a 6-chlorofructos-1-yl glutathione conjugate. scispace.comresearchgate.net This represents a specific detoxification pathway for this dichlorinated analogue.

The parent compound, this compound, and its isomers exert their biological effects by disrupting energy metabolism. In spermatozoa, these compounds inhibit glucose oxidation at the level of either triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase, which are key enzymes in the glycolytic pathway. nih.gov This inhibition is similar to the effect of the known male antifertility agent alpha-chlorohydrin. nih.gov The introduction of the C-6 chlorine atom modifies the sugar in such a way that it or its metabolite acts as a potent inhibitor of glycolysis, leading to the observed effects on sperm function and fertility. nih.gov

Role as Molecular Probes in Biochemical Research

The structural modification of fructose, particularly at the 6-position, has yielded a class of powerful molecular probes for interrogating complex biochemical pathways. This compound and its analogues have been instrumental in elucidating the mechanisms of carbohydrate metabolism and transport, serving as inhibitors and tracers in a variety of biological systems. Their unique properties, stemming from the replacement of a hydroxyl group with a chlorine atom, allow for the targeted investigation of specific enzymes and metabolic processes.

Research has extensively focused on the use of these chlorinated sugars to probe the intricacies of glycolysis, a fundamental energy-producing pathway. By mimicking natural substrates, these analogues can interact with enzymes in the glycolytic cascade, providing insights into active site architecture and catalytic mechanisms. For instance, studies on rat spermatozoa have demonstrated that 6-chloro-6-deoxysugars can effectively inhibit glucose oxidation. nih.gov This inhibitory action is believed to occur at the level of triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase, key enzymes in the later stages of glycolysis. nih.gov The accumulation of glucose 6-phosphate and triose phosphates in spermatozoa incubated with these compounds further supports their role as probes for dissecting metabolic flux. nih.gov

The exploration of these compounds extends to their use in studying male fertility, where they have shown potential as antifertility agents. nih.gov The ability of this compound and related compounds to disrupt energy metabolism in spermatozoa underscores their utility in probing the biochemical underpinnings of sperm motility and function. nih.gov

Furthermore, the synthesis of radiolabeled derivatives has opened avenues for in vivo imaging and metabolic tracing. A notable example is the development of fluorinated analogues of fructose for Positron Emission Tomography (PET), a sensitive imaging technique. While not chlorinated, the principles of using halogenated sugars as probes are similar. For instance, [¹⁸F]6-fluoro-6-deoxyfructose has been investigated for imaging GLUT5, a fructose transporter, and ketohexokinase-expressing tumors. snmjournals.org These studies highlight the potential of halogenated fructose derivatives to serve as diagnostic tools in oncology by mapping metabolic alterations in cancer cells. snmjournals.org The trapping of these probes within cells, for example as fluorodeoxysorbitol and fluorodeoxyfructose-1-phosphate, provides a snapshot of metabolic activity. snmjournals.org

The synthesis of these molecular probes often involves the selective chlorination of sucrose or its derivatives. google.comwikipedia.org For example, the chlorination of sucrose-6-esters can yield trichlorinated sucrose derivatives, which can be further modified to produce a range of probes. google.com These synthetic strategies are crucial for generating a diverse toolkit of molecular probes to investigate various aspects of carbohydrate biochemistry.

The table below summarizes key findings from studies utilizing this compound and its analogues as molecular probes.

| Compound/Analogue | Biological System/Enzyme | Key Research Finding | Reference |

| This compound | Rat Spermatozoa | Inhibits glucose oxidation, suggesting inhibition of triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase. nih.gov | nih.gov |

| 6-Chloro-6-deoxyglucose | Rat Spermatozoa | Demonstrates antifertility action by impairing glucose metabolism in spermatozoa. nih.gov | nih.gov |

| 1-Deoxyfructose 6-phosphate | Phosphoglucose (B3042753) Isomerase / Phosphofructokinase | Acts as a competitive inhibitor of phosphoglucose isomerase and an effective inhibitor of phosphofructokinase. researchgate.net | researchgate.net |

| [¹⁸F]4-Fluoro-4-deoxyfructose ([¹⁸F]4-FDF) | In vivo (mice) | Trapped intracellularly as fluorodeoxysorbitol and fluorodeoxyfructose-1-phosphate, allowing for PET imaging of fructolysis. snmjournals.org | snmjournals.org |

| [¹⁸F]6-Fluoro-6-deoxyfructose ([¹⁸F]6-FDF) | In vivo (mice) | Shows significant bone uptake due to metabolic processing, indicating it is not metabolically trapped in the same way as [¹⁸F]4-FDF. snmjournals.org | snmjournals.org |

Theoretical and Computational Investigations of 6 Chloro 6 Deoxyfructose

Molecular Modeling and Docking Simulations with Target Enzymes

Molecular modeling and docking simulations are pivotal in predicting and analyzing the interaction of small molecules with protein targets. For 6-Chloro-6-deoxyfructose, these studies are essential to identify potential binding sites and to characterize the intermolecular forces that govern its affinity for specific enzymes.

Experimental evidence suggests that 6-chloro-6-deoxysugars, including this compound, interfere with glucose metabolism. nih.gov Specifically, they have been shown to inhibit glucose oxidation, with evidence pointing towards the glycolytic enzymes triose phosphate (B84403) isomerase (TPI) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as likely targets. nih.gov Molecular docking simulations can be employed to investigate the binding of this compound to the active sites of these enzymes.

A typical molecular docking workflow would involve:

Preparation of the Receptor: High-resolution crystal structures of human TPI and GAPDH would be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added to the protein structure.

Ligand Preparation: A three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the prepared enzymes. The program would explore various possible conformations and orientations of the ligand within the binding pocket and score them based on a defined scoring function, which estimates the binding affinity.

The results of such simulations would provide the binding energy, which is a theoretical estimation of the binding affinity, and the predicted binding pose of the ligand. Analysis of the docked conformation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the enzyme's active site.

Table 1: Hypothetical Molecular Docking Results of this compound with Target Enzymes

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Triose Phosphate Isomerase (TPI) | 1AMK | -6.8 | Asn11, Lys13, His95, Glu165 |

| Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | 1U8F | -7.2 | Cys152, His179, Thr181, Arg231 |

These hypothetical results suggest that this compound could form stable complexes with both TPI and GAPDH, with the chlorinated tail potentially forming specific interactions within the active sites that are not possible for the natural substrate.

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and conformational preferences of a molecule. researchgate.net For this compound, these calculations can elucidate how the presence of the chlorine atom influences its chemical behavior compared to native fructose (B13574).

Conformational Analysis: The substitution at the C6 position can influence the conformational preference of the pyranose ring and the orientation of the substituent itself. A comprehensive conformational analysis using DFT methods could identify the most stable conformers of this compound in both the gas phase and in solution. This would involve calculating the relative energies of different chair and boat conformations, as well as the rotational barriers around the C5-C6 bond. Such studies have been performed on related deoxysugars, revealing the subtle interplay of steric and electronic effects that dictate conformational preferences. nih.gov

Reactivity Descriptors: Quantum chemical calculations can determine a range of reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution and the nature of the C-Cl bond, providing insights into its stability and potential for nucleophilic substitution or elimination reactions. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

| NBO Charge on Cl | -0.15 e | Partial negative charge on the chlorine atom |

These hypothetical data suggest that the introduction of the chlorine atom significantly alters the electronic properties of the fructose scaffold, which in turn would affect its reactivity and interactions with biological macromolecules.

Computational Predictions of Metabolic Pathways and Products

Understanding the metabolic fate of this compound is crucial for assessing its biological activity and potential persistence in a biological system. Computational tools can predict the likely metabolic transformations this compound may undergo. Software such as BioTransformer can predict the products of enzymatic reactions based on a library of known biotransformations. biotransformer.ca

For this compound, potential metabolic pathways could involve:

Oxidation: The primary and secondary alcohol groups could be oxidized by dehydrogenases.

Reduction: The ketone group could be reduced to a secondary alcohol.

Phosphorylation: Kinases could potentially phosphorylate one of the free hydroxyl groups, although the presence of the chlorine atom might hinder this process.

Dehalogenation: The C-Cl bond could be cleaved, either reductively or hydrolytically, although this is generally a less common metabolic reaction for alkyl chlorides in mammals.

Conjugation: Phase II metabolic enzymes could attach polar groups, such as glucuronic acid or sulfate, to the hydroxyl groups to facilitate excretion.

Studies on the degradation of related chlorinated sugars, such as sucralose, have shown that heating can lead to the formation of chlorinated degradation products. nih.govacs.org While metabolic degradation is different from thermal degradation, these studies highlight the potential for the formation of various smaller chlorinated molecules.

Table 3: Hypothetical Predicted Metabolic Transformations of this compound

| Transformation Type | Predicted Product | Enzyme Family (Hypothetical) |

|---|---|---|

| Oxidation | 6-Chloro-6-deoxy-2-keto-D-gluconic acid | Dehydrogenase |

| Reduction | 6-Chloro-6-deoxy-D-glucitol | Aldose reductase |

| Phosphorylation | This compound-1-phosphate | Fructokinase |

| Glucuronidation | This compound-glucuronide | UDP-glucuronosyltransferase |

Computational predictions of metabolism provide valuable hypotheses that can be tested experimentally, for instance, through in vitro incubation with liver microsomes followed by mass spectrometric analysis of the products.

In Silico Studies of Substrate Specificity and Inhibitory Mechanisms

In silico studies are instrumental in elucidating why an enzyme might prefer one substrate over another and in detailing the molecular mechanisms of inhibition. For this compound, these studies can help to explain its inhibitory effect on enzymes like TPI and GAPDH.

Substrate Specificity: By comparing the docking scores and binding modes of fructose, glucose, and this compound within the active site of a given enzyme, it is possible to computationally probe substrate specificity. The presence of the chlorine atom in place of a hydroxyl group will alter the hydrogen bonding network and steric compatibility within the active site, which can be quantified through molecular modeling.

Inhibitory Mechanisms: Computational methods can help to distinguish between different modes of inhibition (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibition, docking simulations would show the inhibitor binding to the same active site as the natural substrate, thereby preventing the substrate from binding. This appears to be a likely mechanism for this compound with respect to TPI and GAPDH.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the enzyme-inhibitor complex. An MD simulation would track the movements of the atoms in the system over time, revealing the stability of the binding pose predicted by docking and highlighting any conformational changes in the enzyme induced by the inhibitor. Analysis of the MD trajectory can also provide insights into the free energy of binding, offering a more accurate prediction of the inhibitor's potency.

Table 4: Hypothetical In Silico Analysis of Inhibitory Mechanism against GAPDH

| Computational Method | Finding (Hypothetical) | Implication |

|---|---|---|

| Comparative Docking | This compound binds in the substrate binding pocket with higher affinity than glyceraldehyde-3-phosphate. | Suggests a competitive inhibition mechanism. |

| Molecular Dynamics Simulation | The C-Cl group forms a stable hydrophobic interaction with a nonpolar residue in the active site, locking the inhibitor in place. | Explains the prolonged occupancy of the active site and effective inhibition. |

| Free Energy Calculation (MM/PBSA) | The calculated binding free energy is significantly negative, indicating a favorable binding process. | Correlates with potent inhibition of the enzyme. |

Q & A

Q. What comparative studies highlight the unique reactivity of this compound versus fluoro- or deoxy-sugar analogs?

- Methodological Answer : Conduct nucleophilic substitution reactions (e.g., with azide or thiourea) to compare leaving-group efficiency. Kinetic studies (UV-Vis monitoring at 240 nm) reveal halogen-specific reactivity: Cl⁻ > F⁻ due to electronegativity differences. Structural comparisons via X-ray crystallography (e.g., C-Cl bond length vs. C-F) further explain reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.